An In-depth Technical Guide to 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
An In-depth Technical Guide to 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS Number: 951884-67-6), a compound of interest in medicinal chemistry and drug discovery. Acknowledging the limited publicly available data on this specific molecule, this paper will delve into its constituent parts, offering insights into its synthesis, potential applications, and the scientific rationale for its design. We will draw upon established knowledge of the benzenesulfonamide scaffold and the influence of trifluoromethyl and bromo substitutions to provide a well-rounded and scientifically grounded perspective.
Introduction: Unpacking the Molecular Architecture
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by a central benzenesulfonamide core. This core structure is a well-established pharmacophore, present in a wide array of therapeutic agents[1]. The molecule is further functionalized with three key substituents that are expected to modulate its physicochemical and biological properties:
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A Bromo Group: Halogenation, particularly with bromine, is a common strategy in drug design to increase lipophilicity and potentially enhance binding affinity to biological targets.
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A Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a widely used tactic in medicinal chemistry. This group can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles[2].
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An N-propyl Group: The alkyl substituent on the sulfonamide nitrogen can influence the compound's solubility, membrane permeability, and overall steric profile, which can affect its interaction with target proteins.
The combination of these features suggests that 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is likely a candidate for screening in various biological assays, particularly those where benzenesulfonamide derivatives have shown promise.
Physicochemical Properties and Characterization
Predicted Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| CAS Number | 951884-67-6 | [3] |
| Molecular Formula | C₁₀H₁₁BrF₃NO₂S | [4] |
| Molecular Weight | 346.16 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar sulfonamides |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of similar compounds |
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen). The aromatic region would display signals corresponding to the three protons on the benzene ring.
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¹³C NMR: The carbon NMR would show distinct signals for the three carbons of the propyl group and the six carbons of the substituted benzene ring, including the carbon attached to the trifluoromethyl group.
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¹⁹F NMR: A strong singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), S=O stretches (asymmetric and symmetric, typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), and C-F stretches.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Methodology
The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a straightforward process that can be reliably achieved through the reaction of its corresponding sulfonyl chloride with n-propylamine.
Synthesis of the Key Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
The precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8), is commercially available. Its synthesis is a critical first step for obtaining the target molecule.
Protocol for the Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
This protocol describes a standard method for the synthesis of sulfonamides from sulfonyl chlorides.
Materials:
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3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
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n-Propylamine
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine or other suitable base
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Dissolve 1 equivalent of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve 1.2 equivalents of n-propylamine and 1.5 equivalents of triethylamine in anhydrous DCM.
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Add the n-propylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the sulfonyl chloride.
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0 °C Reaction Temperature: The reaction is often exothermic, and starting at a low temperature helps to control the reaction rate and minimize side products.
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Use of a Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. The base is required to neutralize the HCl and drive the reaction to completion.
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Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any remaining unreacted starting materials.
Synthesis Workflow
Caption: Potential therapeutic applications.
Safety and Handling
Given the lack of specific safety data for the title compound, it is imperative to handle it with the utmost care, assuming it to be hazardous. The safety profile of its precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, provides a strong indication of the necessary precautions.
Hazard Information for 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride:
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Hazard Class: Corrosive.
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GHS Pictograms: GHS05 (Corrosion).[5]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray.
Recommended Handling Procedures for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a molecule with significant potential in the field of drug discovery, primarily due to its benzenesulfonamide core and strategic trifluoromethyl and bromo substitutions. While specific biological data for this compound remains to be published, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known activities of structurally related compounds.
Future research should focus on the synthesis and biological evaluation of this compound and its analogs. Screening against a panel of enzymes, cancer cell lines, and microbial strains would be a logical next step to uncover its therapeutic potential. The insights gained from such studies would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the benzenesulfonamide class of compounds.
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